molecular formula C10H5Cl3N2 B13447728 4-Chloro-2-(2,6-dichlorophenyl)pyrimidine

4-Chloro-2-(2,6-dichlorophenyl)pyrimidine

Cat. No.: B13447728
M. Wt: 259.5 g/mol
InChI Key: WLSNVZQPXXCVKR-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,6-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at positions 4 and 2 of the pyrimidine ring and at positions 2 and 6 of the phenyl ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,6-dichlorophenyl)pyrimidine typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki-Miyaura coupling is favored for its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,6-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . This inhibition disrupts the synthesis of nucleotides, leading to the death of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of both pyrimidine and dichlorophenyl moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

4-chloro-2-(2,6-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-6-2-1-3-7(12)9(6)10-14-5-4-8(13)15-10/h1-5H

InChI Key

WLSNVZQPXXCVKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=CC(=N2)Cl)Cl

Origin of Product

United States

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